molecular formula C12H12N2O B1315436 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 105223-85-6

1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No. B1315436
M. Wt: 200.24 g/mol
InChI Key: DPLBGBYVVKEXDZ-UHFFFAOYSA-N
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Description

“1-(3-methyl-1H-pyrazol-4-yl)ethanone” is a compound with the molecular formula C6H8N2O . It is also known by other names such as “1-(3-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE” and "Ethanone, 1-(3-methyl-1H-pyrazol-4-yl)-" .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems . For instance, one study synthesized 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of “1-(3-methyl-1H-pyrazol-4-yl)ethanone” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazole compounds, including “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Fungicidal Activity

  • Research has shown that derivatives of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exhibit potential fungicidal activity. One study synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound, finding moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).

Antiviral Activity

  • Another significant application is in antiviral drug development. A derivative of this compound was used to synthesize new heterocyclic compounds showing potential antiviral activity, including anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Antibacterial and Antifungal Properties

  • A series of derivatives were prepared and screened for antibacterial and antifungal activities. One such study found that certain derivatives showed significant inhibitory effects against various bacteria and fungi, indicating their potential as antimicrobial agents (Bondock et al., 2011).

Molecular Docking and Structure Analysis

  • The compound has been used in molecular docking studies to determine its binding affinities and potential as an anti-neoplastic agent. One such study performed FT-IR, NBO, HOMO-LUMO, and MEP analysis to understand its molecular structure and reactivity (Mary et al., 2015).

Synthesis of Biologically Active Derivatives

  • Research has focused on synthesizing various biologically active derivatives of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, exploring their potential in cancer therapy and as molecular targeted anticancer drugs (Liu et al., 2017).

Antioxidant Properties

  • Some studies have also investigated the antioxidant properties of derivatives, contributing to the exploration of new therapeutic agents with potential antioxidant effects (Bandgar et al., 2009).

Future Directions

The future directions for “1-(3-methyl-1H-pyrazol-4-yl)ethanone” and similar compounds could involve further exploration of their synthesis techniques and biological activities. Given their wide range of applications in various fields of science, these compounds could be the focus of many future research studies .

properties

IUPAC Name

1-(3-methyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLBGBYVVKEXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545190
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

CAS RN

105223-85-6
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA Baeva, RR Gataullin - Russian Journal of Organic Chemistry, 2021 - Springer
3-[(Alkylsulfanyl)methyl]pentane-2,4-diones reacted with phenylhydrazine in the presence of zinc chloride to give the expected products, 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-…
Number of citations: 3 link.springer.com
HM Diab, DM Mohamed, AF Darweesh… - Journal of …, 2023 - Wiley Online Library
Novel 2‐phenoxy‐N‐phenylacetamide hybrids with heterocyclic scaffolds such as thiazoles, imidazoles, benzimidazoles, and benzothiazoles were synthesized efficiently in this study. …
Number of citations: 3 onlinelibrary.wiley.com
YA El-Gabry, ME Salem, NS Ibrahim… - Journal of Molecular …, 2023 - Elsevier
By reacting the potassium salt produced by treating 4-hydroxybenzaldehyde with ethanolic KOH with 4-fluorobenzaldehyde in DMF at reflux, 4,4′-oxydibenzaldehyde was produced. …
Number of citations: 1 www.sciencedirect.com
ЛА Баева, РР Гатауллин - Журнал органической химии, 2021 - elibrary.ru
При взаимодействии 3-[(алкилсульфанил) метил] пентан-2, 4-дионов с фенилгидразином в присутствии хлорида цинка, наряду с ожидаемыми 4-[(алкилсульфанил) метил]-3, 5…
Number of citations: 0 elibrary.ru

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